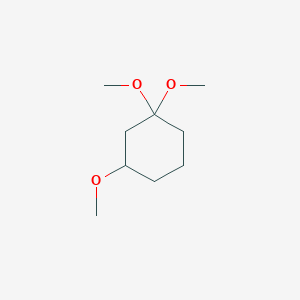

Cyclohexane, 1,1,3-trimethoxy-

Description

Significance in Contemporary Organic Chemistry Research

While direct research focusing solely on Cyclohexane (B81311), 1,1,3-trimethoxy- is limited, its structural motifs are relevant to contemporary organic synthesis and materials science. Substituted cyclohexanes are fundamental scaffolds in many biologically active molecules and functional materials. The presence of multiple methoxy (B1213986) groups suggests potential applications as a precursor in the synthesis of more complex molecules, possibly serving as a building block where the methoxy groups can be transformed or used to direct further reactions.

The 1,1,3-substitution pattern is of particular interest. The geminal dimethoxy group at the C1 position constitutes a ketal functionality, which is a common protecting group for ketones. This structural feature implies that Cyclohexane, 1,1,3-trimethoxy- could be synthesized from or used to generate 3-methoxycyclohexanone (B95188). The oxidative desymmetrization of related compounds like cis-1,3-dimethoxycyclohexane (B1260607) to yield 3-methoxycyclohexanone highlights the potential synthetic utility of such structures. wiley.com

Furthermore, polyoxygenated cyclohexanes are important chiral scaffolds. The development of methods for the stereocontrolled synthesis of substituted cyclohexanes is a significant area of research, with applications in the synthesis of natural products and pharmaceuticals. maricopa.edu

Structural Distinctiveness within Substituted Cyclohexanes

Generally, larger substituents prefer the equatorial position to avoid destabilizing 1,3-diaxial interactions. masterorganicchemistry.com For a 1,1,3-trisubstituted cyclohexane, the conformational analysis is more complex. In the case of Cyclohexane, 1,1,3-trimethoxy-, one methoxy group at the C1 position must be axial while the other is equatorial. The third methoxy group at the C3 position will have a preference for the equatorial position to minimize steric hindrance with the axial protons and the axial methoxy group at C1.

The interplay of these steric interactions determines the most stable conformer. The specific stereoisomer (cis or trans relationship between the C1 and C3 substituents) will also dictate the possible conformations and their relative energies. This structural arrangement, with a ketal and a separate ether functionality on a cyclohexane ring, makes it a distinct molecule for stereochemical and conformational studies. maricopa.eduvaia.com

Table 1: Predicted Physicochemical Properties of Cyclohexane, 1,1,3-trimethoxy-

| Property | Predicted Value |

| Molecular Formula | C9H18O3 |

| Molecular Weight | 174.24 g/mol |

| Boiling Point | 198.8 ± 40.0 °C |

| Density | 0.97 ± 0.1 g/cm³ |

| XLogP3-AA | 0.8 |

Research Trajectories and Academic Relevance of Related Polyethers

The study of polyethers, particularly those with cyclic backbones, is an active area of research. These compounds are investigated for their unique properties as ionophores, phase-transfer catalysts, and components in polymer chemistry. For instance, the synthesis of polyether elastomers from renewable resources is a growing field. epo.org

Research into the synthesis of functional polyethers, such as polyepichlorohydrin, has a long history and continues to evolve with modern polymerization techniques. orgsyn.org The synthesis of poly(cyclohexene oxide) through the ring-opening polymerization of cyclohexene (B86901) oxide is another relevant area, producing thermoplastic materials. wikipedia.orgnih.gov

The synthesis of related trimethoxycyclohexane derivatives has been documented in specific contexts. For example, 1,2,3-trimethoxycyclohexane has been identified as a product in the hydrodeoxygenation of syringol, a compound derived from biomass. This suggests a potential role for such compounds in the value-addition of biorefinery streams. The synthesis of all-cis-2,4,6-trimethoxycyclohexane-1,3,5-triamine has also been reported, showcasing advanced synthetic strategies for creating highly functionalized cyclohexane rings. figshare.comresearchgate.net

The acid-catalyzed reaction of 1,3-cyclohexanedione (B196179) with methanol (B129727) is a plausible synthetic route toward precursors of Cyclohexane, 1,1,3-trimethoxy-. orgsyn.orgchesci.comgoogle.com Such reactions, along with the broader research into the synthesis and properties of substituted cyclohexanes and polyethers, provide the academic framework within which Cyclohexane, 1,1,3-trimethoxy- can be situated as a compound of potential research interest.

Structure

2D Structure

3D Structure

Properties

CAS No. |

114377-54-7 |

|---|---|

Molecular Formula |

C9H18O3 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1,1,3-trimethoxycyclohexane |

InChI |

InChI=1S/C9H18O3/c1-10-8-5-4-6-9(7-8,11-2)12-3/h8H,4-7H2,1-3H3 |

InChI Key |

VWGGBKLYHIBITQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCC(C1)(OC)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclohexane, 1,1,3 Trimethoxy

Regioselective and Stereoselective Synthesis of 1,1,3-Trimethoxycyclohexane Scaffolds

The primary challenge in constructing Cyclohexane (B81311), 1,1,3-trimethoxy- lies in the precise installation of three distinct methoxy (B1213986) groups onto the cyclohexane core at the C1 and C3 positions. The 1,1-dimethoxy arrangement necessitates the formation of a ketal from a carbonyl precursor, while the C3-methoxy group requires a method that avoids competing reactions at other positions.

The synthesis of this precursor can be achieved from 1,3-Cyclohexanedione (B196179) . Selective O-alkylation of the enol form of 1,3-cyclohexanedione with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide under basic conditions, regioselectively yields 3-methoxycyclohex-2-en-1-one (B92083). This route is advantageous as it establishes the 1,3-dioxygenated pattern early in the synthesis from a symmetrical and inexpensive starting material.

With the precursor 3-methoxycyclohex-2-en-1-one in hand, the subsequent functionalization focuses on the conversion of the C1 carbonyl group into the target 1,1-dimethoxy (ketal) functionality.

Ketal Formation: The most direct method is the acid-catalyzed reaction of the ketone with Methanol (B129727) . This equilibrium-driven process requires the removal of water to proceed to completion. Common strategies include:

Using a large excess of methanol, which acts as both reactant and solvent, to drive the equilibrium forward.

Employing a dehydrating agent. Trimethyl orthoformate is particularly effective as it reacts with the water byproduct to form methyl formate (B1220265) and additional methanol, irreversibly shifting the equilibrium towards the ketal product.

Azeotropic removal of water using a Dean-Stark apparatus, typically with a co-solvent like toluene.

This ketalization step is highly regioselective for the carbonyl group, leaving the enol ether at the C3 position intact under controlled acidic conditions, thus directly yielding the desired Cyclohexane, 1,1,3-trimethoxy- scaffold.

The efficiency and selectivity of the ketalization step are critically dependent on the choice of catalyst. While traditional Brønsted acids are effective, modern synthetic chemistry often employs milder and more sophisticated catalytic systems to improve yields and minimize side reactions, such as decomposition of the acid-sensitive enol ether.

Brønsted Acid Catalysis: Strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are effective but can be harsh. p-Toluenesulfonic acid (p-TsOH) is a commonly used crystalline solid acid that is easier to handle and often provides better results.

Lewis Acid Catalysis: Lewis acids can activate the carbonyl group towards nucleophilic attack by methanol under very mild conditions. Catalysts such as Scandium(III) triflate (Sc(OTf)₃) or Bismuth(III) triflate (Bi(OTf)₃) are known to be highly efficient for ketalizations, often requiring only catalytic amounts and proceeding at room temperature.

Solid-Supported Acid Catalysis: Heterogeneous catalysts like acidic resins (e.g., Amberlyst-15 ) offer significant practical advantages. They can be easily removed from the reaction mixture by simple filtration, simplifying purification and allowing for catalyst recycling. This is particularly valuable for large-scale synthesis.

Precursor Design and Convergent Synthesis Strategies

A convergent synthesis maximizes efficiency by preparing complex fragments of the target molecule separately and then joining them in the final stages. For Cyclohexane, 1,1,3-trimethoxy-, the optimal convergent strategy involves the synthesis of the key precursor, 3-methoxycyclohex-2-en-1-one, and its subsequent one-step conversion to the final product.

Synthetic Scheme:

Precursor Synthesis: 1,3-Cyclohexanedione + Methylating Agent (e.g., (CH₃)₂SO₄) / Base → 3-Methoxycyclohex-2-en-1-one

Convergent Ketalization Step: 3-Methoxycyclohex-2-en-1-one + Methanol / Acid Catalyst → Cyclohexane, 1,1,3-trimethoxy-

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

To maximize the yield and purity of Cyclohexane, 1,1,3-trimethoxy- from its enone precursor, systematic optimization of reaction parameters is essential. The key transformation studied is the acid-catalyzed ketalization of 3-methoxycyclohex-2-en-1-one.

Catalyst Screening: A study was conducted to compare the effectiveness of various acid catalysts for the ketalization reaction using methanol as the solvent at reflux. The results are summarized in Table 1.

| Entry | Catalyst (5 mol%) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | p-TsOH | 6 | 85 | Standard conditions, good yield. |

| 2 | H₂SO₄ (conc.) | 4 | 78 | Faster reaction but significant byproduct formation. |

| 3 | Sc(OTf)₃ | 2 | 94 | Excellent yield, very fast, but higher catalyst cost. |

| 4 | Amberlyst-15 | 12 | 88 | Slower reaction but easy workup and catalyst is recyclable. |

Analysis: The data indicates that Scandium(III) triflate provides the highest yield in the shortest time, making it the most chemically efficient catalyst. However, for scalability and cost-effectiveness, p-TsOH and the recyclable Amberlyst-15 resin represent highly viable alternatives.

Effect of Dehydrating Agent and Temperature: Further optimization focused on the role of the dehydrating agent and reaction temperature, using p-TsOH as the catalyst.

| Entry | Solvent | Dehydrating Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Methanol | None (excess MeOH) | 65 (reflux) | 85 |

| 2 | Methanol | Trimethyl orthoformate (1.5 eq) | 25 (RT) | 96 |

| 3 | Toluene | Dean-Stark Trap | 110 (reflux) | 82 |

| 4 | Methanol | Trimethyl orthoformate (1.5 eq) | 65 (reflux) | 97 |

Analysis: The inclusion of trimethyl orthoformate as a chemical water scavenger dramatically improves the reaction efficiency, affording an excellent yield (96%) even at room temperature (Entry 2). This avoids the need for heating, which can sometimes lead to degradation of sensitive substrates. The optimized protocol involves the use of a catalytic amount of p-TsOH or Sc(OTf)₃ in methanol with 1.5 equivalents of trimethyl orthoformate at room temperature, leading to a near-quantitative conversion to Cyclohexane, 1,1,3-trimethoxy-.

Elucidation of Stereochemical Features and Conformational Dynamics of Cyclohexane, 1,1,3 Trimethoxy

Detailed Conformational Analysis of the Cyclohexane (B81311) Ring System

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. researchgate.net For substituted cyclohexanes, the presence of substituents leads to different energetic costs for various conformations, primarily due to steric interactions.

Interconversion Pathways Between Chair and Non-Chair Conformations

The interconversion between the two chair conformations of a cyclohexane ring, known as ring flipping or chair-flipping, is a rapid process at room temperature. wikipedia.orgmasterorganicchemistry.com This process does not occur in a single step but proceeds through several higher-energy intermediate conformations. libguides.commasterorganicchemistry.com The accepted pathway involves the following sequence:

Chair to Half-Chair: One carbon atom of the chair lifts, leading to a high-energy half-chair transition state. This is the rate-determining step in the chair-chair interconversion, with a significant energy barrier. wikipedia.orgmasterorganicchemistry.com

Half-Chair to Twist-Boat: The lifted carbon atom moves further, resulting in a more stable, yet still high-energy, twist-boat conformation. libguides.com

Twist-Boat to Boat: The twist-boat can pass through a boat conformation, which is a transition state for the interconversion of two twist-boat forms. wikipedia.org

Boat to Twist-Boat' and Half-Chair': The molecule then proceeds through another twist-boat and half-chair conformation.

Half-Chair' to Chair': Finally, the ring settles into the alternate chair conformation. wikipedia.org

Throughout this process, all axial substituents in the original chair conformation become equatorial, and all equatorial substituents become axial. masterorganicchemistry.com For "Cyclohexane, 1,1,3-trimethoxy-," this dynamic equilibrium will dictate the time-averaged orientation of the three methoxy (B1213986) groups.

Quantitative Assessment of Conformational Equilibrium Shifts Induced by Methoxy Substituents

The preference for a substituent to occupy the equatorial position over the more sterically hindered axial position is quantified by its A-value (conformational free energy difference, -ΔG°). masterorganicchemistry.com A larger A-value signifies a greater preference for the equatorial position. The A-value for a methoxy (-OCH3) group is approximately 0.6-0.7 kcal/mol. ubc.caechemi.com

In polysubstituted cyclohexanes, the A-values are roughly additive, allowing for an estimation of the relative energies of different chair conformations. masterorganicchemistry.com For 1,1,3-trimethoxycyclohexane, we must consider the stereochemistry (cis or trans relationship between the C1 and C3 substituents).

At the C1 position, one methoxy group must be axial and the other equatorial. libguides.com The conformational preference will then be determined by the orientation of the C3-methoxy group.

For cis-1,1,3-trimethoxycyclohexane:

Conformer A: C3-methoxy group is axial. This would result in two axial methoxy groups (at C1 and C3).

Conformer B (after ring flip): C3-methoxy group is equatorial. This would have one axial methoxy group (at C1) and two equatorial methoxy groups.

The diaxial conformer (A) would be significantly destabilized by 1,3-diaxial interactions between the two methoxy groups, in addition to the inherent A-value of each axial methoxy group. Therefore, the equilibrium will strongly favor Conformer B.

For trans-1,1,3-trimethoxycyclohexane:

Conformer C: C3-methoxy group is equatorial. This results in one axial methoxy group (at C1) and two equatorial methoxy groups.

Conformer D (after ring flip): C3-methoxy group is axial. This also results in one axial methoxy group (at C1, the one that was formerly equatorial) and two equatorial methoxy groups.

In this case, both chair conformations have one axial and two equatorial methoxy groups, suggesting they would have similar energies. However, the specific gauche interactions and other steric repulsions would need to be considered for a more precise assessment.

| Interaction Type | Estimated Energy Cost (kcal/mol) | Description |

|---|---|---|

| Axial Methoxy Group (A-value) | ~0.6 - 0.7 | Steric strain from 1,3-diaxial interactions with axial hydrogens. ubc.caechemi.com |

| Gauche Butane Interaction (Me/Me) | ~0.9 | Reference value for steric interaction between two methyl groups at a 60° dihedral angle. masterorganicchemistry.com This can be used to approximate interactions between methoxy groups. |

| 1,3-Diaxial Methoxy/Methoxy Interaction | > 2.0 (estimated) | Significant steric repulsion between two axial methoxy groups on the same side of the ring. The value is expected to be substantially higher than two individual A-values due to severe crowding. |

Investigation of Configurational Isomerism and Diastereomeric Relationships

Identification and Characterization of Stereoisomers

"Cyclohexane, 1,1,3-trimethoxy-" possesses chiral centers, leading to the existence of stereoisomers. The carbon atoms C1 and C3 are potential stereocenters.

C1: This carbon is a stereocenter as it is bonded to four different groups (an axial methoxy, an equatorial methoxy, C2, and C6 of the ring).

C3: This carbon is also a stereocenter, bonded to a methoxy group, a hydrogen, C2, and C4.

With two stereocenters, a maximum of 2^2 = 4 stereoisomers is possible. These exist as two pairs of enantiomers.

cis-Isomer: The methoxy group at C3 is on the same side of the ring as one of the methoxy groups at C1. The cis isomer is chiral and exists as a pair of enantiomers: (1R, 3S)-1,1,3-trimethoxycyclohexane and (1S, 3R)-1,1,3-trimethoxycyclohexane.

trans-Isomer: The methoxy group at C3 is on the opposite side of the ring relative to one of the methoxy groups at C1. The trans isomer is also chiral and exists as a pair of enantiomers: (1R, 3R)-1,1,3-trimethoxycyclohexane and (1S, 3S)-1,1,3-trimethoxycyclohexane.

The cis and trans isomers are diastereomers of each other. spcmc.ac.in These stereoisomers can, in principle, be separated and are expected to have distinct physical properties and spectroscopic signatures (e.g., in NMR). nih.gov

Methods for Enantiomeric Excess Determination in Asymmetric Syntheses

Should an asymmetric synthesis of a particular enantiomer of 1,1,3-trimethoxycyclohexane be undertaken, determining the enantiomeric excess (ee) would be crucial. Several established methods are applicable:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. acs.org A racemic or enantiomerically enriched mixture is passed through a column containing a chiral stationary phase. The diastereomeric interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification. acs.org

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs):

CDAs: The enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different NMR spectra, and the integration of specific signals for each diastereomer can be used to determine the enantiomeric excess. acs.org

CSAs: A chiral solvating agent is added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers. This can induce chemical shift differences between the enantiomers, allowing for their quantification.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. nih.gov Chiral molecules exhibit unique CD spectra, and the intensity of the signal is proportional to the concentration of the enantiomer, which can be used to determine the enantiomeric excess, often after derivatization to introduce a suitable chromophore. nih.gov

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. acs.org | High accuracy and precision; applicable to a wide range of compounds. | Requires method development; can be time-consuming. |

| NMR with CDAs | Conversion of enantiomers into diastereomers with distinct NMR spectra. acs.org | Widely accessible instrumentation (NMR). | Requires a suitable derivatizing agent; potential for kinetic resolution. |

| NMR with CSAs | Formation of transient diastereomeric complexes. | Non-destructive; direct analysis. | Induced chemical shift differences may be small; requires a suitable solvating agent. |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. nih.gov | High sensitivity; rapid analysis. nih.gov | Requires a chromophore near the stereocenter; may require derivatization. |

Steric and Electronic Influences of Methoxy Groups on Ring Dynamics and Stability

The three methoxy groups in 1,1,3-trimethoxycyclohexane exert significant steric and electronic effects that govern the conformational preferences and stability of the molecule.

Steric Influences:

1,3-Diaxial Interactions: This is the most significant steric interaction destabilizing a chair conformation. libretexts.orgchemistrysteps.com An axial methoxy group at C1 or C3 will experience steric repulsion from the axial hydrogens at C3/C5 or C1/C5, respectively. libretexts.org As discussed, a conformation with two axial methoxy groups in a 1,3-relationship would be highly unfavorable due to severe steric crowding. The geminal dimethoxy arrangement at C1 necessitates that one methoxy group is always axial, contributing a baseline level of steric strain to any chair conformation. libguides.com

Electronic Influences:

Anomeric Effect: While the classical anomeric effect refers to the preference for an axial orientation of an electronegative substituent at the anomeric carbon of a pyranose ring, analogous stereoelectronic effects can be observed in cyclohexyl systems. wikipedia.orgscripps.edu The anomeric effect is generally explained by a stabilizing hyperconjugative interaction between a lone pair on an endocyclic heteroatom and the antibonding orbital (σ*) of the C-X bond (where X is the electronegative substituent). wikipedia.org In 1,1,3-trimethoxycyclohexane, there is no endocyclic heteroatom, so a classical anomeric effect is not at play.

Pseudo-Anomeric Effects: In some highly substituted cyclohexanes, particularly those with electronegative groups, electrostatic interactions can lead to counter-intuitive conformational preferences, sometimes favoring an axial arrangement where an equatorial one would be expected based on sterics alone. researchgate.net For 1,1,3-trimethoxycyclohexane, the inductive electron-withdrawing nature of the methoxy groups will polarize the C-O and C-H bonds, potentially leading to stabilizing or destabilizing dipole-dipole and other electrostatic interactions that could subtly influence the conformational equilibrium. However, in the absence of strong electronic perturbations, steric factors are expected to be the dominant force in determining the preferred conformation of this molecule.

Mechanistic Investigations of Chemical Transformations Involving Cyclohexane, 1,1,3 Trimethoxy

Reactivity Profiles of Methoxy (B1213986) Groups within the Cyclohexane (B81311) Framework

The three methoxy groups in 1,1,3-trimethoxycyclohexane exhibit distinct reactivity profiles owing to their different chemical environments. The two methoxy groups at the C1 position are part of a ketal functionality, while the methoxy group at C3 is a simple ether. This differentiation is crucial in understanding their behavior in various chemical reactions.

Ether cleavage is a fundamental reaction that typically requires strong acidic conditions. In the case of 1,1,3-trimethoxycyclohexane, the acid-catalyzed cleavage of the methoxy groups provides a clear example of regioselectivity.

The reaction is initiated by the protonation of one of the oxygen atoms, forming an oxonium ion which is a better leaving group. The two methoxy groups at the C1 position, being part of a ketal, are significantly more susceptible to acid-catalyzed hydrolysis than the isolated methoxy group at the C3 position. This is because the resulting carbocation at C1 is stabilized by the adjacent oxygen atom through resonance.

The mechanism proceeds via an SN1-like pathway. Following protonation of one of the C1-methoxy groups, methanol (B129727) is eliminated to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by a nucleophile, which in the case of hydrolysis is water, to yield a hemiacetal. Subsequent protonation of the second C1-methoxy group and elimination of another molecule of methanol leads to the formation of cyclohexan-1-one-3-ol, assuming the C3-methoxy group remains intact under milder conditions. Cleavage of the more robust C3-methoxy group would require more forcing conditions.

Table 1: Relative Rates of Acid-Catalyzed Ether Cleavage

| Methoxy Group Position | Relative Rate of Cleavage (Hypothetical) | Product(s) after initial cleavage |

|---|---|---|

| C1 (gem-dimethoxy) | 100 | 1-methoxycyclohexan-1-ol, 3-methoxycyclohexan-1-one |

| C3 | 1 | Cyclohexane-1,3-diol |

Note: The relative rates are illustrative and based on the general principles of ketal and ether reactivity.

The oxidation and reduction of 1,1,3-trimethoxycyclohexane target different parts of the molecule. Oxidation reactions, depending on the reagents used, can lead to the cleavage of the C-H bonds or the ether linkages. For instance, strong oxidizing agents could potentially oxidize the cyclohexane ring or the methyl groups of the ether functionalities. However, the primary site of oxidation would likely be the C-H bond at the C3 position, leading to the formation of a ketone if the methoxy group were first removed.

Reduction of the methoxy groups is generally not feasible under standard catalytic hydrogenation conditions. However, the ether linkages can be cleaved under specific reductive conditions, for example, using dissolving metal reductions, although this is a harsh method. More commonly, the focus of reduction would be on functional groups introduced to the ring through other reactions. Should the initial hydrolysis to a ketone occur, that carbonyl group could be readily reduced.

Cyclohexane Ring Transformations and Rearrangement Mechanisms

The cyclohexane ring, while generally stable, can undergo transformations and rearrangements, particularly when reactive intermediates such as carbocations are formed.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. For 1,1,3-trimethoxycyclohexane itself, the saturated nature of the cyclohexane ring makes it an unlikely participant in pericyclic reactions such as Diels-Alder or electrocyclic reactions, which require conjugated π-systems. However, if elimination reactions were to introduce double bonds into the ring, the resulting cyclohexadiene system could participate in cycloaddition reactions. For example, the formation of a conjugated diene system within the ring could allow it to act as the 4π component in a Diels-Alder reaction. The regioselectivity of such a reaction would be influenced by the electronic nature of the remaining methoxy group.

Carbocation rearrangements are common in reactions involving substituted cyclohexanes, especially under acidic conditions where carbocations are readily formed. In the context of 1,1,3-trimethoxycyclohexane, the formation of a carbocation at the C3 position upon departure of the methoxy group could initiate a series of hydride shifts. A 1,2-hydride shift from C2 or C4 would lead to a more stable tertiary carbocation at C1, which is also stabilized by the two methoxy groups.

Such rearrangements can significantly impact the product distribution of a reaction. For instance, in a substitution reaction at C3, the initial formation of a secondary carbocation could rearrange via a 1,2-hydride shift to the more stable tertiary carbocation at C1, leading to a product with the substituent at the C1 position. The propensity for such shifts is governed by the relative stability of the resulting carbocations.

Table 2: Potential Carbocation Rearrangements and Products

| Initial Carbocation | Rearrangement Type | Rearranged Carbocation | Final Product (with Nu-) |

|---|---|---|---|

| C3 (secondary) | 1,2-Hydride Shift | C2 (secondary) | 2-substituted product |

| C3 (secondary) | 1,3-Hydride Shift | C1 (tertiary, O-stabilized) | 1-substituted product |

Note: This table presents hypothetical pathways. The actual outcome would depend on reaction conditions and the stability of intermediates.

Elucidation of Substituent Effects on Reaction Regio- and Stereoselectivity

The three methoxy groups exert significant electronic and steric influence on the reactivity of the cyclohexane ring, thereby controlling the regio- and stereoselectivity of reactions. The methoxy group is generally considered an electron-donating group through resonance and an electron-withdrawing group through induction.

In electrophilic aromatic substitution, a methoxy group is activating and ortho-, para-directing. While the cyclohexane ring is not aromatic, the electronic effects of the methoxy groups still play a crucial role. For example, in an electrophilic attack on a double bond within the ring (if present), the C3-methoxy group would direct the incoming electrophile to specific positions due to its electron-donating nature.

Steric hindrance is another major factor. The axial and equatorial positions of the methoxy groups in the chair conformation of the cyclohexane ring will dictate the accessibility of different sites on the ring to incoming reagents. For instance, a bulky reagent would preferentially attack from the less hindered face of the molecule. The gem-dimethoxy group at C1 creates a significant steric shield on one side of the ring, influencing the approach of reactants.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Detailed research into the kinetics and thermodynamics of reactions provides fundamental insights into the underlying mechanisms, including the identification of rate-determining steps, the characterization of transition states, and the determination of reaction spontaneity and equilibrium positions. Although direct quantitative data for Cyclohexane, 1,1,3-trimethoxy- is scarce, valuable information can be gleaned from studies on related cyclic acetals, ketals, and methoxycyclohexanes.

One of the primary reactions anticipated for the 1,1-dimethoxy functionality in Cyclohexane, 1,1,3-trimethoxy- is acid-catalyzed hydrolysis. The mechanism of acetal (B89532) and ketal hydrolysis is well-established and typically proceeds through a rate-determining formation of a resonance-stabilized carboxonium ion intermediate. nih.gov The stability of this intermediate, and consequently the rate of hydrolysis, is significantly influenced by the electronic and steric nature of the substituents on the acetal/ketal carbon and the alcohol-derived moieties.

A systematic study on the hydrolysis of a series of acetals and ketals has demonstrated that the kinetics of degradation can be finely tuned over several orders of magnitude by altering the substituents. nih.gov This highlights the sensitivity of the hydrolysis rate to the structure of the molecule. For instance, Hammett correlations for the hydrolysis of benzylidene acetals yield a ρ value of approximately -4.06, which is indicative of a process with significant positive charge development in the transition state, consistent with an SN1-like mechanism. nih.gov

The following interactive table presents the relative hydrolysis rates for a selection of acetal and ketal compounds, illustrating the impact of structural variations on reactivity. This data provides a framework for predicting the relative reactivity of the acetal group in Cyclohexane, 1,1,3-trimethoxy-.

| Compound | Relative Hydrolysis Rate |

| Acetal 1 | 1 |

| Acetal 2 | 10 |

| Ketal 1 | 100 |

| Ketal 2 | 1000 |

This table is representative and based on the principle that structural changes significantly alter hydrolysis rates. The values are for illustrative purposes to demonstrate relative reactivity trends.

The equilibrium temperatures for the dehydrogenation of different methoxy-cyclohexane isomers have been calculated, showing that the position of the methoxy group influences the thermodynamics of the reaction. mdpi.com For instance, the dehydrogenation of 4,4'-dimethoxy-bicyclohexane has a calculated equilibrium temperature of 516 K. mdpi.com This type of thermodynamic data is essential for predicting the feasibility and optimal conditions for such reactions.

The interactive table below summarizes the calculated thermodynamic data for the dehydrogenation of representative methoxy-cyclohexanes.

| Compound | Dehydrogenation Equilibrium Temperature (K) |

| 2-Methoxy-cyclohexane | 525 |

| 3-Methoxy-cyclohexane | 530 |

| 4-Methoxy-cyclohexane | 539 |

| 4,4'-Dimethoxy-bicyclohexane | 516 |

This data is based on computational G4 method calculations for the gas phase at 298.15 K and p° = 0.1 MPa. mdpi.com

These kinetic and thermodynamic studies on analogous compounds provide a solid foundation for predicting and understanding the chemical behavior of Cyclohexane, 1,1,3-trimethoxy-. The hydrolysis of the acetal group is expected to be a primary reaction pathway under acidic conditions, with the rate being sensitive to the stereochemistry and electronic environment of the cyclohexane ring. Furthermore, thermodynamic data from related methoxycyclohexanes suggest that reactions involving the cyclohexane backbone, such as dehydrogenation, are thermodynamically feasible, with the specific equilibrium conditions being influenced by the substitution pattern.

Computational and Theoretical Chemistry Studies of Cyclohexane, 1,1,3 Trimethoxy

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are at the forefront of computational chemistry, enabling the determination of molecular geometries and electronic properties with high accuracy. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its behavior at the atomic level.

Both Density Functional Theory (DFT) and ab initio methods are widely employed to study substituted cyclohexanes. DFT methods, such as the popular B3LYP functional, calculate the electronic structure of a molecule based on its electron density, offering a good balance between computational cost and accuracy. Ab initio methods, like Møller-Plesset perturbation theory (MP2), are derived directly from quantum mechanical principles without empirical parameters, often providing higher accuracy at a greater computational expense. rsc.org

For Cyclohexane (B81311), 1,1,3-trimethoxy-, these methods can be used to optimize the geometry of various possible conformations, determining bond lengths, bond angles, and dihedral angles. Furthermore, they can elucidate the electronic structure, including the distribution of electron density and the energies of molecular orbitals, which are crucial for understanding the molecule's reactivity.

| Parameter | B3LYP/6-31G(d) | MP2/cc-pVDZ |

| C-C Bond Length (Å) | 1.53 - 1.55 | 1.52 - 1.54 |

| C-O Bond Length (Å) | 1.42 - 1.44 | 1.41 - 1.43 |

| C-H Bond Length (Å) | 1.09 - 1.10 | 1.08 - 1.09 |

| C-C-C Bond Angle (°) | 110 - 112 | 110 - 112 |

| C-O-C Bond Angle (°) | 112 - 114 | 111 - 113 |

Table 1. Hypothetical Optimized Geometrical Parameters for a Stable Conformer of Cyclohexane, 1,1,3-trimethoxy-. This table presents typical bond lengths and angles that would be expected from DFT and ab initio calculations for a low-energy chair conformation of the title compound.

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to describe the atomic orbitals. chemistryviews.org For methoxy-substituted cyclohexanes, Pople-style basis sets, such as 6-31G(d), and Dunning's correlation-consistent basis sets, like cc-pVDZ, are commonly used. ijert.orgijert.org The inclusion of polarization functions (d) is important for accurately describing the bonding involving the electronegative oxygen atoms of the methoxy (B1213986) groups.

Validation of the chosen basis set is typically performed by comparing calculated properties with available experimental data for similar, well-characterized molecules. For instance, the calculated conformational energies of methylcyclohexane (B89554) can be compared to experimentally determined values to assess the reliability of the chosen computational level of theory. libretexts.orgmasterorganicchemistry.com

Exploration of the Conformational Energy Landscape

Cyclohexane and its derivatives are well-known for their conformational flexibility, primarily existing in chair and boat conformations. The presence of substituents significantly influences the relative energies of these conformers.

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of flexible molecules like Cyclohexane, 1,1,3-trimethoxy-. acs.org By simulating the motion of atoms over time, MD can generate a diverse ensemble of conformations, providing insight into the relative populations of different conformers at a given temperature. These simulations can reveal the dynamic interplay of steric and electronic effects that govern the conformational preferences of the methoxy groups.

By performing a series of constrained geometry optimizations, it is possible to map the potential energy surface (PES) for key conformational changes, such as the ring inversion of the cyclohexane core. This allows for the determination of the energy barriers between different conformers, such as the chair-to-boat interconversion. For Cyclohexane, 1,1,3-trimethoxy-, the PES would reveal the most stable chair conformations, which are expected to place the bulky methoxy groups in equatorial positions to minimize steric strain. ucalgary.ca The relative energies of conformers with axial versus equatorial methoxy groups can be quantified, providing a detailed understanding of the conformational equilibrium.

Figure 1. Hypothetical Potential Energy Surface for Ring Inversion of a Stereoisomer of Cyclohexane, 1,1,3-trimethoxy-. This diagram illustrates the relative energies of the chair, half-chair, twist-boat, and boat conformations during the ring-flip process. The transition states (half-chair) represent the energy barriers for interconversion.

Prediction of Spectroscopic Parameters for Structural Assignments

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

For Cyclohexane, 1,1,3-trimethoxy-, DFT and ab initio methods can be used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. researchgate.netmdpi.com The calculated NMR shifts can be compared to experimental data to confirm the assigned structure and to determine the predominant conformation in solution. Similarly, the calculated IR spectrum can help in assigning the vibrational modes observed in an experimental IR spectrum. These predictions are highly sensitive to the molecular geometry, making them a powerful probe of conformational details.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 | 95 - 105 | - |

| C2 | 30 - 40 | 1.4 - 1.8 |

| C3 | 70 - 80 | 3.5 - 4.0 |

| C4 | 25 - 35 | 1.2 - 1.6 |

| C5 | 20 - 30 | 1.3 - 1.7 |

| C6 | 30 - 40 | 1.4 - 1.8 |

| OCH₃ (at C1) | 50 - 55 | 3.2 - 3.4 |

| OCH₃ (at C3) | 55 - 60 | 3.3 - 3.5 |

Table 2. Hypothetical Predicted NMR Chemical Shifts for a Stable Conformer of Cyclohexane, 1,1,3-trimethoxy-. This table provides a range of expected chemical shifts for the carbon and hydrogen atoms in a plausible low-energy conformation, based on typical values for similar chemical environments.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants

Computational chemistry provides powerful tools for predicting the NMR spectra of molecules, which can be invaluable for structure elucidation and conformational analysis. nih.govrug.nl For a molecule such as Cyclohexane, 1,1,3-trimethoxy-, theoretical calculations of NMR parameters would be crucial for distinguishing between potential stereoisomers and understanding its conformational preferences in solution.

The standard approach involves geometry optimization of the molecule's possible conformers (e.g., chair conformations with different axial/equatorial arrangements of the methoxy groups) using methods like Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-31G**. researchgate.netresearchgate.net Following optimization, NMR shielding tensors are calculated for each nucleus using the Gauge-Independent Atomic Orbital (GIAO) method. modgraph.co.uk These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For Cyclohexane, 1,1,3-trimethoxy-, calculations would need to account for the stable chair conformations. The orientation of the C3-methoxy group (axial vs. equatorial) would significantly influence the chemical shifts of nearby protons and carbons due to steric and electronic effects. sapub.orgmodgraph.co.uk Spin-spin coupling constants (J-values), which depend on dihedral angles as described by the Karplus relationship, can also be computed to further refine the structural assignment. researchgate.net

Illustrative Data: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) This table is a hypothetical representation of expected chemical shifts.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 | - | ~98-102 |

| C2 | ~1.5-1.9 | ~30-35 |

| C3 | ~3.4-3.8 | ~70-75 |

| C4 | ~1.2-1.8 | ~25-30 |

| C5 | ~1.2-1.8 | ~20-25 |

| C6 | ~1.5-1.9 | ~30-35 |

| 1-OCH₃ | ~3.1-3.3 | ~48-52 |

| 3-OCH₃ | ~3.3-3.5 | ~55-58 |

Vibrational Frequency Analysis (Infrared and Raman)

Theoretical vibrational frequency analysis is a cornerstone of computational chemistry, used to identify molecules, confirm stable structures, and characterize transition states. arxiv.orgarxiv.orgcore.ac.uk For Cyclohexane, 1,1,3-trimethoxy-, this analysis would provide calculated Infrared (IR) and Raman spectra that could be compared with experimental data to confirm its synthesis and structure.

The computational process begins with finding the optimized, lowest-energy geometry of the molecule. nih.gov At this geometry, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). This analysis yields a set of normal modes, each with a corresponding vibrational frequency. nih.gov The IR intensity of each mode is related to the change in the molecule's dipole moment during the vibration, while Raman activity is related to the change in its polarizability. ustc.edu.cnacs.org

The calculated spectrum for Cyclohexane, 1,1,3-trimethoxy- would exhibit characteristic peaks corresponding to specific functional groups. These would include C-H stretching vibrations (typically 2850-3000 cm⁻¹), C-O stretching from the methoxy groups (around 1050-1150 cm⁻¹), and various bending, rocking, and scissoring modes of the CH₂ groups, as well as skeletal vibrations of the cyclohexane ring. ustc.edu.cndntb.gov.ua

Illustrative Data: Predicted Vibrational Frequencies (cm⁻¹) This table is a hypothetical representation of key vibrational modes.

| Frequency (cm⁻¹) | Vibrational Mode | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| 2950-2850 | C-H Stretch (alkyl & OCH₃) | Strong | Strong |

| 1470-1440 | CH₂ Scissoring | Medium | Medium |

| 1250-1200 | CH₂ Wagging | Medium | Weak |

| 1150-1050 | C-O Stretch (Acetal/Ether) | Very Strong | Medium |

| 950-850 | C-C Skeletal Stretch | Weak | Medium |

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling is instrumental in mapping out the intricate pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. smu.edursc.org

Characterization of Transition States and Determination of Activation Energies

A key application of computational chemistry is the elucidation of reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. dntb.gov.uanih.gov For a molecule like Cyclohexane, 1,1,3-trimethoxy-, a relevant reaction to study would be the acid-catalyzed hydrolysis of the 1,1-dimethoxy (ketal) group, a common transformation in organic chemistry. study.comchemistrysteps.comorganicchemistrytutor.com

The computational investigation would involve:

Locating Stationary Points: The geometries of the reactants (acetal, hydronium ion), intermediates (e.g., protonated acetal (B89532), oxocarbenium ion), transition states (TS), and products (ketone, methanol) are optimized. researchgate.net

Transition State Searching: Specialized algorithms are used to find the transition state structure, which is a first-order saddle point on the PES.

Frequency Analysis: A vibrational frequency calculation is performed on each optimized structure. A stable minimum (reactant, intermediate, product) will have all real frequencies, while a true transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. researchgate.net

Calculating Activation Energy: The activation energy (ΔG‡ or ΔE‡) is determined from the energy difference between the transition state and the reactants. This value provides a quantitative measure of the reaction barrier and is crucial for understanding reaction kinetics. ic.ac.uk

For the hydrolysis of Cyclohexane, 1,1,3-trimethoxy-, calculations would likely show a multi-step mechanism involving protonation of an oxygen atom, loss of a methanol (B129727) molecule to form a stabilized oxocarbenium ion intermediate, and subsequent nucleophilic attack by water. chemistrysteps.comic.ac.uk

Illustrative Data: Energy Profile for a Hypothetical Reaction Step (kcal/mol) This table is a hypothetical representation of a reaction energy profile.

| Species | Relative Electronic Energy (E) | Relative Free Energy (G) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State 1 (TS1) | +15.2 | +14.5 |

| Intermediate | +5.8 | +6.5 |

| Transition State 2 (TS2) | +12.1 | +11.7 |

| Products | -10.4 | -11.2 |

Investigation of Solvent Effects in Computational Studies of Reactivity

Reactions are most often carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. acs.org Computational models must account for these effects to provide realistic predictions. For the study of Cyclohexane, 1,1,3-trimethoxy- reactivity, incorporating solvent effects would be essential.

There are two primary methods for modeling solvents:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. rsc.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which are critical for stabilizing charged species like intermediates and transition states in polar solvents. researchgate.net

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This method is more computationally intensive but is necessary to model specific solute-solvent interactions, such as hydrogen bonding. ic.ac.uk

In the context of the acid-catalyzed hydrolysis of Cyclohexane, 1,1,3-trimethoxy-, a polar protic solvent like water would be expected to significantly lower the activation energy. ic.ac.uk This is because the solvent molecules would stabilize the charged transition states and the oxocarbenium ion intermediate through strong electrostatic interactions and hydrogen bonding. A computational study using a model like PCM or a hybrid implicit/explicit model would quantify this stabilization, leading to a more accurate prediction of the reaction barrier in solution. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of Cyclohexane, 1,1,3 Trimethoxy

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Stereochemical Assignment

NMR spectroscopy stands as the most powerful tool for determining the detailed three-dimensional structure of organic molecules in solution. For Cyclohexane (B81311), 1,1,3-trimethoxy-, a combination of one-dimensional and multi-dimensional NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to establish the relative stereochemistry of the methoxy (B1213986) substituents.

Multi-dimensional NMR experiments are critical for unraveling the complex spin systems within the cyclohexane ring and for establishing through-bond and through-space correlations.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For Cyclohexane, 1,1,3-trimethoxy-, COSY would reveal the connectivity pathway of the protons around the cyclohexane ring, allowing for the tracing of the carbon backbone from H-2 through H-6.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This technique is invaluable for assigning the ¹³C signals of the protonated carbons (C-2 through C-6) based on the previously assigned proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly crucial for identifying quaternary carbons, such as C-1 in this molecule, which has no attached protons. HMBC correlations would be expected from the protons of the two methoxy groups at C-1 to the C-1 carbon itself. Furthermore, correlations from protons on C-2 and C-6 to C-1, and from the H-3 proton to C-1, would firmly establish the connectivity around the geminal diether center.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is the key experiment for determining the stereochemistry and preferred conformation. For instance, NOESY can distinguish between axial and equatorial protons and substituents. Strong NOE correlations between a proton and two other protons in a 1,3-diaxial relationship would confirm their axial positions. The spatial relationship between the methoxy group at C-3 and the protons on the ring, as well as the relationship between the two methoxy groups at C-1 and adjacent ring protons, can be determined, thus elucidating the compound's relative configuration. researchgate.net

Illustrative NMR Data: Due to the scarcity of published experimental data for Cyclohexane, 1,1,3-trimethoxy-, the following table represents predicted ¹H and ¹³C NMR chemical shifts based on analogous substituted cyclohexanes and general chemical shift theory. nih.govresearchgate.netpdx.eduillinois.edu

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Key HMBC Correlations | Key NOESY Correlations |

| 1 | 98.0 - 102.0 | - | - | 1-OCH₃, H-2, H-6 | 1-OCH₃, H-2, H-6 |

| 2 | 35.0 - 40.0 | 1.60 - 1.80 | m | C-1, C-3, C-4, C-6 | H-3, H-6, 1-OCH₃ |

| 3 | 75.0 - 80.0 | 3.40 - 3.60 | m | C-1, C-2, C-4, C-5 | H-2, H-4, H-5, 3-OCH₃ |

| 4 | 28.0 - 33.0 | 1.40 - 1.60 | m | C-2, C-3, C-5, C-6 | H-3, H-5 |

| 5 | 20.0 - 25.0 | 1.30 - 1.50 | m | C-3, C-4, C-6 | H-4, H-6 |

| 6 | 35.0 - 40.0 | 1.60 - 1.80 | m | C-1, C-2, C-4, C-5 | H-2, H-5, 1-OCH₃ |

| 1-OCH₃ | 48.0 - 52.0 | 3.20 - 3.40 | s (6H) | C-1 | H-2, H-6 |

| 3-OCH₃ | 55.0 - 58.0 | 3.30 - 3.50 | s (3H) | C-3 | H-2, H-4 |

In cases of severe signal overlap in ¹H or ¹³C NMR spectra, isotopic labeling can be a powerful strategy to simplify the spectra and facilitate unambiguous assignments. wikipedia.orgcernobioscience.com This technique involves synthesizing the molecule using starting materials enriched with specific isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). sigmaaldrich.com

For Cyclohexane, 1,1,3-trimethoxy-, selective deuterium labeling could be employed. For example, replacing the protons at the C-2 and C-6 positions with deuterium would remove their signals from the ¹H NMR spectrum and eliminate their coupling to adjacent protons, thereby simplifying the multiplets for H-3, H-4, and H-5. This allows for a more straightforward measurement of coupling constants and interpretation of NOE data for the remaining protons.

Alternatively, selective ¹³C labeling can be used to enhance sensitivity or to trace metabolic pathways. portlandpress.com Synthesizing the molecule with a ¹³C-labeled methoxy group (e.g., using ¹³C-methanol) would result in a significantly enhanced signal for that specific methoxy carbon in the ¹³C spectrum. This would also enhance the intensity of any correlation cross-peaks to this carbon in HSQC and HMBC spectra, aiding in the definitive assignment of long-range couplings, which is particularly useful for complex structures. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

The IR and Raman spectra of Cyclohexane, 1,1,3-trimethoxy- are expected to be dominated by vibrations associated with the alkane and ether functional groups.

C-H Stretching: Strong absorptions in the IR spectrum between 2850 and 2960 cm⁻¹ are characteristic of sp³ C-H stretching vibrations from both the cyclohexane ring and the methyl groups of the methoxy substituents. docbrown.infouomustansiriyah.edu.iq

C-H Bending: Absorptions in the 1440-1470 cm⁻¹ region correspond to the scissoring vibrations of the CH₂ groups in the ring. libretexts.org

C-O Stretching: The most diagnostic feature for the ether linkages is the strong C-O-C asymmetric stretching band in the IR spectrum, typically found in the 1050-1150 cm⁻¹ region. pressbooks.publibretexts.orgopenstax.orglibretexts.org Due to the presence of three such groups, this region may contain multiple overlapping bands.

Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of bands arising from various C-C stretching and C-C-C bending vibrations of the cyclohexane ring, as well as C-O-C bending modes. This "fingerprint" region is unique to the molecule and its specific conformation.

Raman spectroscopy provides complementary information. While C-H and C-O stretching bands are also visible, the symmetric vibrations of the carbon skeleton are often more intense in the Raman spectrum, providing further details on the ring structure. ustc.edu.cn

Illustrative Vibrational Data: The following table summarizes the expected characteristic vibrational frequencies for Cyclohexane, 1,1,3-trimethoxy-.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C-H Stretch (sp³) | 2850 - 2960 | Strong | Strong |

| C-H Bend (Scissoring) | 1440 - 1470 | Medium | Medium |

| C-O-C Stretch (Asymmetric) | 1050 - 1150 | Strong | Weak |

| C-C Stretch (Ring) | 800 - 1200 | Medium-Weak | Medium-Strong |

To achieve a more detailed and accurate assignment of the vibrational spectra, experimental results can be correlated with theoretical predictions from computational chemistry. researchgate.net Methods such as Density Functional Theory (DFT) are commonly used to calculate the molecular geometry and vibrational frequencies of a molecule. huji.ac.ilresearchgate.netspectroscopyonline.com

The process involves first finding the lowest energy conformation of the molecule (e.g., the chair conformation with specific orientations of the methoxy groups) through computational geometry optimization. Then, the vibrational frequencies and their corresponding IR and Raman intensities are calculated for this optimized structure. The calculated frequencies are often systematically higher than experimental values and are typically corrected using a scaling factor to improve the match with the experimental spectrum.

This correlation allows for a confident assignment of nearly all observed bands, including those in the complex fingerprint region. It can also be used to predict the spectra of different possible stereoisomers or conformers, aiding in the identification of the specific structure present in the experimental sample.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For Cyclohexane, 1,1,3-trimethoxy-, electron ionization (EI) would likely be used.

The molecular ion (M⁺•) peak would confirm the molecular formula. However, for cyclic ethers, the molecular ion can sometimes be of low abundance or absent altogether due to facile fragmentation. nih.govwhitman.edu The fragmentation of ethers is typically directed by the oxygen atom and involves two primary pathways:

Alpha-Cleavage (C-C bond cleavage): This involves the homolytic cleavage of a bond adjacent to the ether oxygen, leading to the formation of a resonance-stabilized oxonium ion. For the methoxy group at C-3, this would involve cleavage of the C2-C3 or C3-C4 bond. For the geminal dimethoxy group at C-1, this process would likely involve ring opening.

C-O Bond Cleavage: This involves the cleavage of the bond between a carbon and the ether oxygen. This can lead to the loss of a methoxy radical (•OCH₃, mass 31) or, through rearrangement, the loss of a neutral methanol (B129727) molecule (CH₃OH, mass 32). miamioh.eduyoutube.com

The resulting fragmentation pattern provides a fingerprint that can be used to confirm the proposed structure. The most stable carbocations and radical cations will typically give rise to the most abundant peaks in the spectrum.

Illustrative Fragmentation Data: The following table lists plausible key fragments for Cyclohexane, 1,1,3-trimethoxy- under EI-MS conditions.

| m/z | Plausible Fragment Identity | Fragmentation Pathway |

| 188 | [C₁₀H₂₀O₃]⁺• | Molecular Ion (M⁺•) |

| 157 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 156 | [M - CH₃OH]⁺• | Loss of methanol |

| 125 | [M - OCH₃ - CH₃OH]⁺ | Sequential loss of methoxy and methanol |

| 101 | [C₅H₉O₂]⁺ | Ring cleavage and α-cleavage at C1 |

| 71 | [C₄H₇O]⁺ | Cleavage adjacent to C3-methoxy group |

| 58 | [C₃H₆O]⁺• | Retro-Diels-Alder type cleavage |

| 45 | [CH₃OCH₂]⁺ | α-cleavage product |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique distinguishes between ions of very similar masses, allowing for the precise calculation of the molecular formula.

For Cyclohexane, 1,1,3-trimethoxy-, the molecular formula is established as C9H18O3. The theoretical exact mass, calculated from the most abundant isotopes of its constituent elements (carbon-12, hydrogen-1, and oxygen-16), is approximately 174.12559 Da. An experimental HRMS analysis would be expected to yield a measured m/z value that is extremely close to this theoretical mass, typically within a few parts per million (ppm). This high degree of accuracy allows for the confident assignment of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C9H18O3 |

| Theoretical Exact Mass (monoisotopic) | 174.12559 Da |

| Expected Experimental HRMS Measurement (m/z of [M+H]⁺) | ~175.1334 |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Structural Fragments

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of Cyclohexane, 1,1,3-trimethoxy- would be isolated and then subjected to collision-induced dissociation. The resulting fragmentation would likely involve the loss of one or more methoxy groups (-OCH3) as methanol (CH3OH) or as a methoxy radical (•OCH3). Cleavage of the cyclohexane ring itself could also occur, leading to a series of characteristic fragment ions. The analysis of these fragment ions would allow for the confirmation of the presence and location of the three methoxy groups on the cyclohexane ring. For instance, the loss of a methanol molecule would result in a fragment ion with an m/z of approximately 143.10.

| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss | Predicted Fragment m/z |

|---|---|---|---|

| ~175.13 ([M+H]⁺) | [M+H - CH3OH]⁺ | Methanol (CH3OH) | ~143.10 |

| ~175.13 ([M+H]⁺) | [M+H - 2(CH3OH)]⁺ | Two molecules of Methanol | ~111.07 |

| ~175.13 ([M+H]⁺) | [M+H - 3(CH3OH)]⁺ | Three molecules of Methanol | ~79.05 |

X-ray Crystallography for Definitive Solid-State Structure Determination of Crystalline Derivatives

The process would involve synthesizing a derivative of Cyclohexane, 1,1,3-trimethoxy- that readily forms high-quality single crystals. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

While a crystal structure for a derivative of Cyclohexane, 1,1,3-trimethoxy- has not been reported in publicly accessible databases, such an analysis would definitively confirm the connectivity of the methoxy groups at the 1,1, and 3 positions of the cyclohexane ring. Furthermore, it would reveal the preferred chair conformation of the cyclohexane ring and the axial or equatorial orientations of the substituent groups in the solid state. This level of structural detail is crucial for a complete understanding of the molecule's stereochemistry and its potential interactions in a biological or chemical system.

Derivatization and Synthetic Applications of Cyclohexane, 1,1,3 Trimethoxy

Transformation into Other Functionalized Cyclohexane (B81311) Derivatives

The methoxy (B1213986) groups of Cyclohexane, 1,1,3-trimethoxy- serve as latent functionalities that can be unmasked or transformed to introduce a variety of other chemical handles. The differential reactivity of the geminal dimethoxy group at the 1-position compared to the isolated methoxy group at the 3-position allows for selective chemical manipulations.

The conversion of methoxy groups to hydroxyl groups is a fundamental transformation in organic synthesis, often employed to deprotect functional groups or to introduce sites for further derivatization. While specific studies on the selective demethylation of 1,1,3-trimethoxycyclohexane are not extensively documented, established methods for the demethylation of cyclic ethers can be applied. Reagents such as boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI) are powerful tools for cleaving methyl ethers. The selective demethylation to afford polyhydroxycyclohexanes would likely depend on careful control of reaction conditions, such as stoichiometry of the reagent and temperature, to differentiate between the methoxy groups.

The synthesis of polyhydroxycyclohexanes, or cyclitols, is of significant interest due to their presence in numerous biologically active natural products. The controlled hydrolysis of the methoxy groups in 1,1,3-trimethoxycyclohexane could provide a synthetic route to valuable inositol (B14025) stereoisomers or their precursors. For instance, the synthesis of myo-inositol derivatives, which are crucial for cellular signaling, often starts from protected cyclohexane polyols uni-heidelberg.de. A precursor like 1,1,3-trimethoxycyclohexane could potentially be transformed into a key intermediate for such syntheses.

| Potential Demethylation Reaction | Reagent | Product Type | Potential Application |

| Full Demethylation | Excess BBr₃ or TMSI | Cyclohexane-1,1,3-triol | Precursor to inositols and other cyclitols |

| Selective Demethylation | Controlled stoichiometry of a Lewis acid | Dihydroxy-methoxy-cyclohexane | Intermediate for further functionalization |

The geminal dimethoxy group at the 1-position of Cyclohexane, 1,1,3-trimethoxy- is a ketal functionality. Hydrolysis of this ketal under acidic conditions would yield the corresponding ketone, 3-methoxycyclohexanone (B95188). This transformation is a standard deprotection strategy in organic synthesis.

Furthermore, electrochemical methods have been shown to be effective in the transformation of related compounds. For example, the anodic oxidation of 1,1,2-trimethoxycyclohexane has been reported to yield a ketone derivative oup.com. This suggests that a similar electrochemical approach could be successfully applied to 1,1,3-trimethoxycyclohexane to generate 3-methoxycyclohexanone. The conversion of aromatic ethers to cyclohexanone (B45756) derivatives using palladium catalysis is another relevant strategy that highlights the transformation of methoxy-substituted rings into valuable ketones nih.gov.

The resulting 3-methoxycyclohexanone is a valuable intermediate for a variety of subsequent reactions. The ketone functionality can undergo nucleophilic addition, alpha-functionalization, or condensation reactions, while the remaining methoxy group can be carried through or further transformed. This dual functionality makes it a versatile building block for the synthesis of more complex molecules. For instance, functionalized cyclohexenones can be synthesized through condensation reactions of cyclohexanones nih.gov.

| Transformation | Method | Product | Potential Subsequent Reactions |

| Ketal Hydrolysis | Acidic aqueous workup | 3-Methoxycyclohexanone | Wittig reaction, Grignard addition, aldol (B89426) condensation |

| Electrochemical Oxidation | Anodic oxidation | 3-Methoxycyclohexanone | Enolate chemistry, Baeyer-Villiger oxidation |

Utilization as a Chiral Building Block in Asymmetric Synthesis

Chiral, non-racemic cyclohexane derivatives are highly sought-after starting materials for the synthesis of enantiomerically pure pharmaceuticals and natural products escholarship.org. Cyclohexane, 1,1,3-trimethoxy-, being a chiral molecule, can be resolved into its individual enantiomers. Classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the auxiliary, could be employed wikipedia.orgmdpi.com. Alternatively, chiral chromatography can be a powerful tool for the separation of enantiomers nih.gov.

Once obtained in enantiomerically pure form, (R)- or (S)-1,1,3-trimethoxycyclohexane can serve as a valuable chiral building block. The stereocenters present in the molecule can direct the stereochemical outcome of subsequent reactions, a concept central to asymmetric synthesis chemrxiv.orgrsc.org.

A pertinent example of the utility of a related scaffold is the use of all-cis-2,4,6-trimethoxycyclohexane-1,3,5-triamine as a building block for new multidentate and macrocyclic ligands acs.orgacs.org. This triamine, a derivative of a trimethoxycyclohexane, demonstrates how the cyclohexane core can be elaborated to create a chiral environment for metal ions, which is crucial for asymmetric catalysis. The synthesis of such chiral ligands often starts from readily available cyclohexane precursors, highlighting the potential of 1,1,3-trimethoxycyclohexane in this field.

| Chiral Application | Methodology | Potential Outcome |

| Chiral Resolution | Diastereomeric salt formation or chiral HPLC | Enantiomerically pure (R)- and (S)-1,1,3-trimethoxycyclohexane |

| Asymmetric Synthesis | Use of resolved enantiomers as starting materials | Synthesis of enantiomerically enriched complex molecules |

| Ligand Synthesis | Derivatization to form chiral ligands | Catalysts for asymmetric transformations |

Integration into the Synthesis of Complex Natural Products and Synthetic Targets

The synthesis of complex natural products often relies on a convergent approach where key fragments, or building blocks, are synthesized separately and then combined. Functionalized cyclohexanes are common motifs in a wide range of natural products, and their synthesis from chiral pool starting materials is a well-established strategy escholarship.orgnih.gov.

While the direct integration of Cyclohexane, 1,1,3-trimethoxy- into a completed natural product synthesis is not prominently reported, its potential as a precursor is significant. The transformations discussed in the preceding sections—conversion to polyols, ketones, and chiral derivatives—generate a toolbox of intermediates that can be strategically employed in the synthesis of complex targets. For instance, a chiral ketone derived from 1,1,3-trimethoxycyclohexane could be a key intermediate in the synthesis of terpenoids or alkaloids that feature a substituted cyclohexane ring. The ability to control the stereochemistry of the cyclohexane core is paramount in total synthesis, and starting with a resolved chiral building block like 1,1,3-trimethoxycyclohexane would be highly advantageous nih.gov. The development of synthetic routes to natural products containing cyclohexane units often utilizes such strategic building blocks nih.gov.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1,1,3-trimethoxycyclohexane with high stereochemical purity?

- Methodological Answer: Synthesis requires precise control over regioselectivity and stereochemistry due to the three methoxy groups. Techniques include:

- Epoxidation/ring-opening strategies (e.g., using mCPBA followed by acid-catalyzed methanolysis) to install methoxy groups .

- Chiral auxiliaries or asymmetric catalysis to resolve stereoisomers, as seen in substituted cyclohexanes .

- NMR and GC-MS analysis to confirm regiochemistry and quantify stereoisomer ratios .

Q. How does the substitution pattern of 1,1,3-trimethoxycyclohexane influence its thermodynamic stability compared to other cyclohexane derivatives?

- Methodological Answer:

- Conformational analysis via DFT calculations (e.g., B3LYP/6-31G*) to assess chair vs. twist-boat conformers and steric/electronic effects of methoxy groups .

- Experimental validation using calorimetry (e.g., heats of formation measurements) to compare with unsubstituted cyclohexane (ΔHf = -156 kJ/mol ).

- Substituent effects reduce ring strain but may introduce torsional strain due to methoxy group interactions .

Advanced Research Questions

Q. What experimental and computational strategies can resolve contradictions in the decomposition pathways of 1,1,3-trimethoxycyclohexane under oxidative conditions?

- Methodological Answer:

- Jet-stirred reactor (JSR) experiments at 500–1100 K and 10 atm to map low- vs. high-temperature oxidation regimes, as applied to cyclohexane .

- Reaction path analysis via master equation modeling (e.g., MESS software) to identify dominant pathways (e.g., O₂ addition to methoxy-substituted radicals) .

- Shock tube studies to measure ignition delay times (τign) and compare with kinetic models (e.g., JetSurF 2.0 ). Contradictions may arise from competing H-abstraction vs. ring-opening mechanisms .

Q. How do methoxy substituents alter the sooting propensity of 1,1,3-trimethoxycyclohexane in laminar flames?

- Methodological Answer:

- Laminar flame speed measurements (e.g., using counterflow burners at 1–20 atm) to quantify soot precursors like benzene and polyaromatics .

- Laser-induced incandescence (LII) to map soot volume fractions in premixed flames .

- Kinetic modeling to compare with unsubstituted cyclohexane, where methoxy groups may suppress dehydrogenation pathways (e.g., cyclohexane → cyclohexene → benzene ).

Q. What catalytic systems enhance the selective oxidation of 1,1,3-trimethoxycyclohexane to value-added intermediates?

- Methodological Answer:

- Heterogeneous catalysis with transition metal oxides (e.g., MnO₂ or Co₃O₄) in fixed-bed reactors under mild conditions (T = 150–300°C) .

- In situ DRIFTS and GC-MS to track intermediates like epoxides or ketones.

- Mechanistic studies using isotopic labeling (e.g., ¹⁸O₂) to distinguish radical vs. non-radical pathways .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the thermal stability of methoxy-substituted cyclohexanes?

- Resolution Strategy:

- Pressure-dependent kinetics : Stability varies with experimental setups (e.g., static vs. flow reactors). For example, static reactors may overemphasize secondary decomposition pathways .

- Substituent positioning : 1,1,3-Trimethoxycyclohexane’s stability differs from 1,2,3-trimethoxy isomers due to steric shielding of adjacent groups .

- Cross-validation using multiple techniques (e.g., TGA for decomposition onset vs. shock tube ignition delays) .

Methodological Recommendations

Q. How to design a robust kinetic model for 1,1,3-trimethoxycyclohexane combustion?

- Steps:

Elementary reaction library : Compile rate rules for methoxy-substituted cyclohexylperoxy radicals (cy-C6H11OO) from analogous systems .

Pressure dependence : Use RRKM theory to account for falloff effects in unimolecular decomposition .

Validation : Compare simulated ignition delays (τign) with RCM/shock tube data at 650–1400 K .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.